

Application Note: Quantification of Enrofloxacin and its Metabolite Ciprofloxacin by LC-MS

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Compound of Interest		
Compound Name:	Enrofloxacin hydrochloride	
Cat. No.:	B2429322	Get Quote

Abstract

This application note presents a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enrofloxacin and its primary metabolite, ciprofloxacin, in biological matrices. Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine.[1][2] Its use requires rigorous monitoring to ensure food safety and adherence to maximum residue limits (MRLs).[1][3] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative performance data. The described method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, residue analysis, and food safety testing.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class of drugs, extensively used in veterinary medicine to treat bacterial infections in various animals.[1][2] Following administration, enrofloxacin is metabolized in the body to its active metabolite, ciprofloxacin, which also exhibits antibacterial properties.[4] Due to the potential for antibiotic resistance and other public health concerns, regulatory bodies in many countries have established MRLs for the combined residues of enrofloxacin and ciprofloxacin in food products of animal origin.[1][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of these compounds due to its high



sensitivity, selectivity, and specificity.[5][6] This application note details a robust LC-MS/MS method for the accurate quantification of enrofloxacin and ciprofloxacin in complex biological matrices.

Experimental Protocols Materials and Reagents

- Enrofloxacin and Ciprofloxacin analytical standards (>99% purity)
- Methanol, Acetonitrile, and Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- Metaphosphoric acid
- Sodium chloride
- Internal Standard (IS): Moxifloxacin-d4 or other suitable deuterated analog
- Syringe filters (0.22 μm)

Standard Solution Preparation

Prepare individual stock solutions of enrofloxacin, ciprofloxacin, and the internal standard in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions by serial dilution with the mobile phase. Calibration curves are constructed by spiking blank matrix extracts with the working standards to achieve a concentration range covering the expected sample concentrations.

Sample Preparation (Chicken Liver Example)

A liquid-liquid extraction procedure is employed for the extraction of enrofloxacin and ciprofloxacin from chicken liver tissue.[7]

Homogenize 5 g of the tissue sample.



- Add 10 mL of an extraction solvent (e.g., 5% phosphoric acid in 50% acetonitrile in water).[7]
- Vortex the mixture for 10 minutes.[1]
- Subject the sample to deep freezing to aid in the separation of the liquid phase.[7]
- Centrifuge at 10,000 rpm for 20 minutes at 4°C.[7]
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial for LC-MS/MS analysis.[7]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

Parameter	Value	
Column	C18 reverse-phase column (e.g., Agilent Poroshell EC C18, 4.6 x 50 mm, 2.7 μm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient	See table below	
Flow Rate	0.8 mL/min	
Column Temperature	35°C	
Injection Volume	2 μL	

Gradient Elution Program:



Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0 - 5.0	90	10
6.0 - 7.0	35	65
7.0 - 9.0	5	95

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Spray Voltage	4500 V
Ion Source Temperature	550°C
Collision Gas	Nitrogen
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Enrofloxacin	360	316	245
Ciprofloxacin	332	314	231

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of enrofloxacin and ciprofloxacin.

Table 1: Method Detection and Quantification Limits



Compound	Limit of Detection (LOD) (ng/g)	Limit of Quantification (LOQ) (ng/g)
Enrofloxacin	0.22	0.85
Ciprofloxacin	0.47	1.44

Data obtained from analysis in chicken liver matrix.[7]

Table 2: Linearity and Recovery

Compound	Linear Range (µg/kg)	Correlation Coefficient (r²)	Mean Recovery (%)
Enrofloxacin	2 - 13,122	>0.999	97.1 - 106
Ciprofloxacin	Varies by study	>0.999	70 - 101.7

Linear range and recovery data are compiled from multiple studies across different matrices, including aquatic products and chicken tissue.[1][3]

Diagrams



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Caption: Experimental workflow for the quantification of enrofloxacin and ciprofloxacin.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of enrofloxacin and its metabolite ciprofloxacin in







biological matrices. The protocol is characterized by a straightforward sample preparation procedure and excellent analytical performance, meeting the requirements for regulatory monitoring and research applications. The high selectivity and sensitivity of the method make it a valuable tool for ensuring food safety and for conducting pharmacokinetic studies of these important veterinary drugs.

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